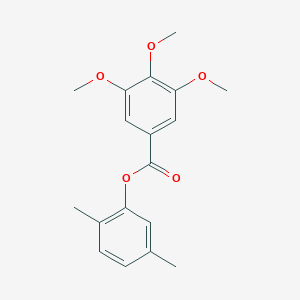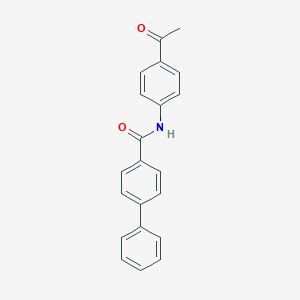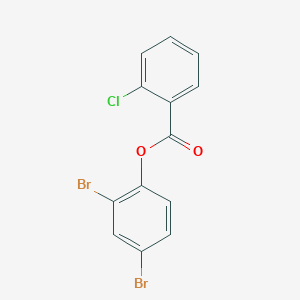
tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, commonly known as TMQ, is a synthetic compound that has been widely studied for its potential applications in various fields of science. TMQ belongs to the class of quinolizine derivatives, which are known for their diverse biological and pharmacological activities.
Wirkmechanismus
The exact mechanism of action of TMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. TMQ has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. TMQ has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
TMQ has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TMQ can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In vivo studies have shown that TMQ can reduce inflammation, oxidative stress, and tissue damage in animal models of various diseases, including arthritis, colitis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TMQ has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. TMQ is also relatively inexpensive and easy to synthesize in the laboratory. However, TMQ has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be exercised when using TMQ in laboratory experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for research on TMQ. One area of interest is the development of novel TMQ derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential of TMQ as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, TMQ can be explored for its potential applications in material science and organic electronics, such as the development of new materials with unique optical and electronic properties.
Synthesemethoden
TMQ can be synthesized by a multi-step reaction involving the condensation of 3,4-dimethoxyaniline with malonic acid, followed by cyclization and esterification reactions. The final product is a yellow crystalline powder with a molecular weight of 461.5 g/mol and a melting point of 270-272°C.
Wissenschaftliche Forschungsanwendungen
TMQ has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, TMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In material science, TMQ has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, TMQ has been used as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Eigenschaften
Molekularformel |
C19H19NO8 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
tetramethyl 9a-ethenylquinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H19NO8/c1-6-19-9-7-8-10-20(19)14(18(24)28-5)12(16(22)26-3)11(15(21)25-2)13(19)17(23)27-4/h6-10H,1H2,2-5H3 |
InChI-Schlüssel |
ICAOSGOAKOHEDF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
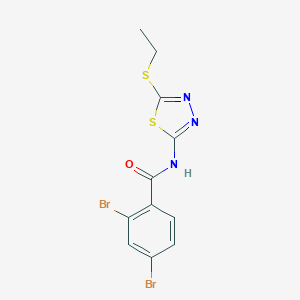
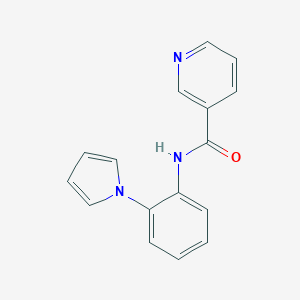
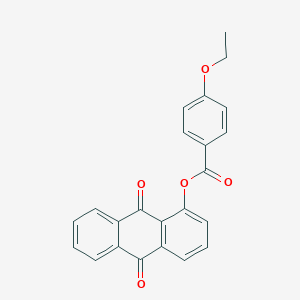
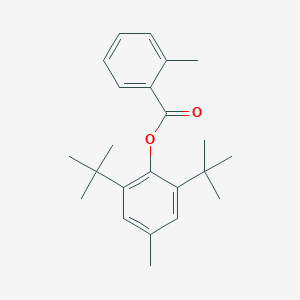
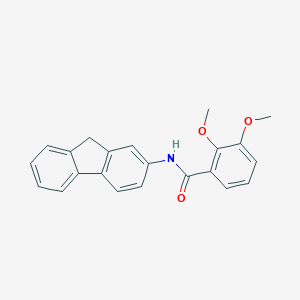
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)



